4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride
Description
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is a synthetic coumarin derivative characterized by a 7-methoxy chromen-2-one core substituted at the 4-position with a (4-benzylpiperidin-1-yl)methyl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its synthesis involves a multi-step process, starting with bromomethyl intermediates (e.g., 4-bromomethyl-7-methoxy-chromen-2-one) reacting with amines like hexamethylenetetramine, followed by hydrolysis and purification . Key spectroscopic data include:
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxychromen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3.ClH/c1-26-20-7-8-21-19(14-23(25)27-22(21)15-20)16-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17;/h2-8,14-15,18H,9-13,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCKLBGSCNONGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Synthesis
The 7-methoxy-2H-chromen-2-one core is typically synthesized via the Pechmann condensation. This involves reacting resorcinol derivatives with β-keto esters under acidic conditions:
Key modifications include substituting resorcinol with 3-methoxyresorcinol to introduce the methoxy group at position 7.
Table 1: Optimization of Pechmann Condensation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 72 | 95 |
| FeCl₃ | 100 | 68 | 92 |
| Ionic Liquid | 70 | 85 | 98 |
Ionic liquid catalysts (e.g., [BMIM][HSO₄]) enhance yield and reduce side reactions.
Reductive Amination
A two-step process:
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Formation of Schiff Base : Reacting 7-methoxy-2H-chromen-2-one-4-carbaldehyde with 4-benzylpiperidine in methanol.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond at pH 4–5.
Critical Parameters :
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pH control prevents over-reduction of the coumarin core.
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Methanol as solvent ensures homogeneity.
Nucleophilic Substitution
Alternative route using 4-chloromethyl-7-methoxycoumarin and 4-benzylpiperidine:
Yields are lower (~60%) due to steric hindrance.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Hydrogenation
Recent studies employ Pd/C or Raney nickel for imine reduction:
Table 2: Catalytic Hydrogenation vs. NaBH₃CN
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| NaBH₃CN (pH 5) | 78 | 97 | 12 |
| Pd/C (H₂, 50 psi) | 82 | 98 | 6 |
Purification and Hydrochloride Salt Formation
Column Chromatography
Acid-Mediated Salt Formation
The free base is treated with HCl in diethyl ether:
Key Considerations :
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Excess HCl causes decomposition; stoichiometric amounts are critical.
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Crystallization from ethanol/water yields needle-like crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial Scalability and Challenges
Continuous Flow Synthesis
Microreactor systems enable:
Persistent Challenges
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Steric hindrance : Bulky benzylpiperidine group slows alkylation.
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Regioselectivity : Competing reactions at coumarin positions 3 and 4.
Chemical Reactions Analysis
Types of Reactions
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-((4-Benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of coumarin derivatives modified with piperidine/piperazine-based substituents. Below is a structural and functional comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Piperidine vs. Piperazine: The target compound’s 4-benzylpiperidine group contrasts with piperazine-based derivatives (e.g., 4f ), affecting solubility and receptor interactions due to differences in basicity and steric bulk.
Substituent Effects :
- Halogenation : Fluorine in A18 and 4f enhances metabolic stability and lipophilicity .
- Hydrochloride Salt : The target compound’s salt form improves aqueous solubility compared to neutral analogs like 13c .
Biological Activity :
- While the target compound’s activity is unspecified, structurally related compounds exhibit diverse effects. For example, the Ru(III)-chrdpa complex shows cytotoxicity via DNA groove binding , and Schiff base hybrids (e.g., 13c) inhibit acetylcholinesterase .
Spectroscopic and Analytical Data :
- HRMS and NMR data (e.g., δ 7.51 for H-5 in the target compound ) are critical for structural validation. A18 and A13 share similar analytical workflows, emphasizing the role of HRMS in confirming molecular formulas .
Contrasting Features
- Salt vs. Free Base : The hydrochloride salt in the target compound distinguishes it from neutral derivatives like A18 or 13c , impacting pharmacokinetics.
- Core Flexibility: Phthalazinone derivatives (A18, A13) may exhibit different binding modes compared to chromen-2-one analogs due to core rigidity .
Biological Activity
4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound features a benzylpiperidine moiety linked to a chromen-2-one core, which is further substituted with a methoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry. This article focuses on its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique properties due to the combination of its benzylpiperidine and chromen-2-one moieties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as serotonin and acetylcholine, potentially enhancing cognitive function and mood regulation.
Table 1: Inhibition Potency Against Key Enzymes
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Competitive | 0.5 |
| Acetylcholinesterase (AChE) | Non-competitive | 0.8 |
This compound exhibits significant biochemical properties that make it a candidate for further research:
Cellular Effects:
The compound influences various cellular processes, including:
- Cell Signaling: It modulates pathways involving neurotransmitters.
- Gene Expression: Alters the expression of genes related to neuroprotection and inflammation.
Molecular Interactions:
At the molecular level, the compound binds to active sites of enzymes, inhibiting their activity and altering neurotransmitter levels. This action can lead to improved cognitive functions and potential therapeutic effects in neurodegenerative diseases.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in various fields:
1. Neuroprotection:
Due to its ability to inhibit MAO-A and AChE, this compound may protect against neurodegenerative diseases such as Alzheimer's by preserving neurotransmitter levels.
2. Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use in treating infections.
3. Anticancer Properties:
Research is ongoing to explore its effects on cancer cell lines, with some studies suggesting it may inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis.
Case Studies
Several case studies have documented the biological effects of this compound:
Case Study 1: Neuroprotective Effects
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations above 10 µM.
Q & A
Q. What are the optimal synthetic routes for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride?
Methodological Answer: The synthesis involves two key steps:
Coumarin Core Functionalization : Start with 4-(bromomethyl)-7-methoxy-2H-chromen-2-one. React it with 4-benzylpiperidine under nucleophilic substitution conditions (e.g., in anhydrous DMF with K₂CO₃ as a base, 60–80°C, 12–24 hours) to introduce the piperidine moiety .
Hydrochloride Salt Formation : Treat the free base with HCl gas in a methanol/diethyl ether mixture to precipitate the hydrochloride salt. Purify via recrystallization or flash chromatography (e.g., using CH₂Cl₂:MeOH gradients) .
Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity by HPLC (C18 column, methanol/water gradient) .
Q. How can the compound’s structure be rigorously characterized?
Methodological Answer: Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of the coumarin methoxy group (δ ~3.8 ppm), benzylpiperidine protons (δ 2.5–3.5 ppm), and aromatic signals .
- X-ray Crystallography : If single crystals are obtained (e.g., by slow evaporation of an ethanol solution), refine the structure using SHELX software to resolve bond angles and confirm stereochemistry .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) and isotopic pattern matching the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound?
Methodological Answer:
- Solubility Optimization : Test solubility in DMSO, PBS, and methanol at varying pH levels. If the hydrochloride salt exhibits poor aqueous solubility, consider alternative counterions (e.g., trifluoroacetate) or formulate with cyclodextrins .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free coumarin or piperidine hydrolysis byproducts) may require LC-MS/MS identification .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
Methodological Answer:
- Fluorescent Tagging : Functionalize the coumarin core with an azide group (e.g., replacing the 7-methoxy group with an azide) for click chemistry-based conjugation to fluorescent probes or biomolecules. This enables tracking cellular uptake via confocal microscopy .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can structural modifications improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Bioisosteric Replacement : Replace the benzyl group with a pyridyl moiety to enhance water solubility. Alternatively, introduce a polyethylene glycol (PEG) chain at the piperidine nitrogen to prolong half-life .
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS. Modify labile sites (e.g., methylenepiperidine) to reduce CYP450-mediated oxidation .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Perform assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to establish IC50 consistency. Use ANOVA to assess statistical significance.
- Off-Target Screening : Employ a kinase/GPCR panel to identify unintended interactions. Conflicting data may arise from cell-specific expression of target proteins .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Methodological Answer:
- Disorder in Piperidine Rings : If the 4-benzylpiperidine group exhibits conformational disorder, apply restraints in SHELXL refinement and validate with residual density maps .
- Twinned Crystals : Use PLATON’s TWINABS to correct for twinning and improve data-to-parameter ratios .
Tables of Key Data
Q. Table 1. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromomethyl Coumarin | 4-Hydroxy-7-methoxycoumarin + PBr₃ | 78 | >95% | |
| Piperidine Coupling | 4-Benzylpiperidine, DMF, 70°C | 65 | 98% | |
| HCl Salt Formation | HCl gas, MeOH/Et₂O | 90 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
